molecular formula C19H17N3O B11684776 2-methyl-N'-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide

2-methyl-N'-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B11684776
M. Wt: 303.4 g/mol
InChI Key: DKUAEBURFXBACZ-UDWIEESQSA-N
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Description

2-methyl-N’-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 2-methyl-N’-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide typically involves the reaction of 2-methylquinoline-4-carbohydrazide with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a catalyst like acetic acid is often used to facilitate the reaction. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2-methyl-N’-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is being investigated for its potential use in developing new therapeutic agents.

    Medicine: Due to its biological activities, this compound is being explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

2-methyl-N’-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

    2-methylquinoline-4-carbohydrazide: This compound is a precursor in the synthesis of 2-methyl-N’-[(E)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide and shares similar chemical properties.

    4-methylbenzaldehyde: Another precursor used in the synthesis, it contributes to the formation of the final product.

    Quinoline derivatives:

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-methyl-N-[(E)-(4-methylphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C19H17N3O/c1-13-7-9-15(10-8-13)12-20-22-19(23)17-11-14(2)21-18-6-4-3-5-16(17)18/h3-12H,1-2H3,(H,22,23)/b20-12+

InChI Key

DKUAEBURFXBACZ-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C

Origin of Product

United States

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